molecular formula C26H48O7 B099666 Dicyclohexyl 21-crown-7 CAS No. 17455-21-9

Dicyclohexyl 21-crown-7

Cat. No. B099666
CAS RN: 17455-21-9
M. Wt: 472.7 g/mol
InChI Key: IOWILYDIQORSRC-UHFFFAOYSA-N
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Description

Dicyclohexyl 21-crown-7 is an organic compound . It is a type of crown ether, a family of compounds that have the ability to complex with and transport metal ions across membranes . The IUPAC name of the base structure, 21-crown-7, is 1,4,7,10,13,16,19-heptaoxacycloheneicosane . The molecular formula of Dicyclohexyl 21-crown-7 is C22H40O7 .


Synthesis Analysis

Crown ethers can be synthesized by a two-step chemical reaction. Firstly, the Pd or Pt isomaleonitriledithiolate complexes K2[Pd(i-mnt)2] and K2[Pt(i-mnt)2] are allowed to form completely in water by the reaction of K2(i-mnt) with PdCl2 and K2PtCl4 respectively. Secondly, the two isomers of dicyclohexyl-18-crown-6 are reacted with K2[Pd(i-mnt)2] and K2[Pt(i-mnt)2] .


Molecular Structure Analysis

The molecular structure of Dicyclohexyl 21-crown-7 is characterized by a ring of atoms with the formula C22H40O7 . The structure is a type of crown ether, which is a cyclic chemical compound that consists of a ring containing several ether groups .


Chemical Reactions Analysis

Crown ethers, including Dicyclohexyl 21-crown-7, function as ligands for some metal cations . They have been used to construct multifunctional coordination polymers . In one study, two organic–inorganic hybrid dicyclohexyl-18-crown-6 complexes were synthesized by the reaction of dicyclohexyl-18-crown-6 with K2(i-mnt) and PdCl2 or K2PtCl4 respectively .

Scientific Research Applications

Antimutagenic Properties

Dicyclohexyl 21-crown-7 has been identified for its potential antimutagenic properties. In a study, this compound significantly decreased both spontaneous and heavy metal-induced sister chromatid exchange frequencies in mammalian cells, suggesting an antimutagenic activity (Cai & Arenaz, 1998). Another research also observed that dicyclohexyl 21-crown-7 did not exhibit genotoxic effects on Chinese hamster V79 cells, indicating it might possess antigenotoxic activity (Arenaz, Bitticks, Pannell, & Garcia, 1992).

Complexation and Extraction Applications

Dicyclohexyl 21-crown-7 has been used in the synthesis of organic-inorganic hybrid complexes, demonstrating its utility in chemical synthesis and complex formation (Sun et al., 2006). It has also been studied for its selective extraction properties, particularly in extracting cesium nitrate from high-concentration sodium nitrate solutions, showcasing its potential in selective ion separation processes (Mover, Deng, Sun, Sachleben, Batra, & Robinson, 1997).

Structural and Binding Studies

Structural analysis of dicyclohexyl 21-crown-7 and its isomers has provided insights into their conformational properties and ion-binding capabilities, which are essential for understanding their functional applications in various fields like materials science and biochemistry (Burden, Coxon, Stoddart, & Wheatley, 1977).

Application in Nuclear Fuel Reprocessing

This compound has been identified as a potential extractant for plutonium in nuclear fuel reprocessing, demonstrating its importance in the field of nuclear chemistry and waste management (Lemaire, Guy, Chomel, & Foos, 1991).

properties

IUPAC Name

2,2-dicyclohexyl-1,4,7,10,13,16,19-heptaoxacyclohenicosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H48O7/c1-3-7-24(8-4-1)26(25-9-5-2-6-10-25)23-32-20-19-30-16-15-28-12-11-27-13-14-29-17-18-31-21-22-33-26/h24-25H,1-23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWILYDIQORSRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2(COCCOCCOCCOCCOCCOCCO2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H48O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169850
Record name Dicyclohexyl 21-crown-7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclohexyl 21-crown-7

CAS RN

17455-21-9
Record name Dicyclohexyl 21-crown-7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017455219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicyclohexyl 21-crown-7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
P Arenaz, L Bitticks, KH Pannell, S Garcia - Mutation Research/Genetic …, 1992 - Elsevier
… -7 or dicyclohexyl 21-crown-7 at 5 mM for 24 h was lethal (Table 4). Exposure of cells to … Alternatively, dicyclohexyl 21-crown-7 may possess an antigenotoxic activity which may be …
Number of citations: 25 www.sciencedirect.com
MY Cai, P Arenaz - Mutagenesis, 1998 - academic.oup.com
… In the present study dicyclohexyl 21-crown-7 not only significantly decreased spontaneous SCE frequency but significantly decreased SCE frequency induced by Pb and Cd (Tables II …
Number of citations: 13 academic.oup.com
CJ Pedersen - Science, 1988 - science.org
The discovery of the crown ethers stemmed from efforts to control the catalytic activity of vanadium and copper by complexation with multidentate ligands. The first crown ether, 2,3,11,12-…
Number of citations: 450 www.science.org
HK Frensdorff - Journal of the American Chemical Society, 1971 - ACS Publications
The stability constants for the 1: 1 complexes of 22 cyclic polyethers (12-to 60-membered rings of CCO units with various substituents including nitrogen and sulfur) with several cations (…
Number of citations: 244 pubs.acs.org
M Cai - 1994 - search.proquest.com
… Unsubstituted and substituted dicyclohexyl 21-crown-7 were … Alternatively, substituted dicyclohexyl 21-crown-7 exerted an … all three concentrations of dicyclohexyl 21-crown-7, there was …
Number of citations: 3 search.proquest.com
JJ Christensen, DJ Eatough, RM Izatt - Chemical reviews, 1974 - ACS Publications
Although metal complexes of naturally occurring mac-rocyclic ligands have been known for over 50 years, eg, porphyrin and corrin ring derivatives and phthalocyanines, it is only during …
Number of citations: 054 pubs.acs.org
M Kralj, L Tušek‐Božić… - … : Chemistry Enabling Drug …, 2008 - Wiley Online Library
… toxicity is due to their interaction with membranes, and not with nucleic acids; they do not possess DNA-damaging activity.68, 69 Moreover, it was shown that dicyclohexyl-21-crown-7 …
SR Byrn - Biochemistry, 1974 - ACS Publications
We report studies of the interaction of gramicidin (ca. 72% gramicidin A) with K+ and Cs+ in methanol using ion selective electrodes, and with K+ and Ba2+ using partitioning of the …
Number of citations: 26 pubs.acs.org
EE Sigstad - 1985 - search.proquest.com
Resins containing dibenzo-18-crown-6 (ΦDB18C6) as anchor groups have been prepared according to the procedure suggested by Blasius and the total capacity, CT, determined by …
Number of citations: 4 search.proquest.com
CJ Pedersen - Synthetic Multidentate Macrocyclic Compounds, 1978 - books.google.com
This introductory chapter deals with the discovery and properties of a compound systematically named 2, 3, 11, 12-dibenzo-1, 4, 7, 10, 13, 16-hexaoxacyclo-octa-2, 11-diene but …
Number of citations: 1 books.google.com

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